molecular formula C27H31NO3 B3112204 1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol CAS No. 188591-63-1

1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol

Cat. No.: B3112204
CAS No.: 188591-63-1
M. Wt: 417.5 g/mol
InChI Key: KNKANBIFNHJEQO-RLWLMLJZSA-N
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Description

1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol is a useful research compound. Its molecular formula is C27H31NO3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol, also known by its CAS number 188591-63-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C27H31NO3
  • Molecular Weight : 417.5 g/mol
  • Structure : The compound features a piperidine ring substituted with a phenyl group and a benzyloxy phenyl moiety, contributing to its biological activity.

Biological Activity Overview

The compound has been investigated primarily for its interactions with sigma receptors and its potential neuroprotective effects. Sigma receptors are known to play roles in various neurological processes, including modulation of neuroinflammation and neuroprotection.

Sigma Receptor Interaction

Research indicates that compounds similar to this compound exhibit high affinity for sigma receptor subtypes. A study by Prezzavento et al. (2007) demonstrated that these compounds could modulate biological pathways related to neuroprotection by influencing the expression of tissue transglutaminase in astroglial cells.

In Vitro Studies

In vitro assays have shown that the compound can inhibit the reuptake of neurotransmitters, particularly dopamine. This action is crucial as it suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Neuroprotective Effects

A notable study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties, which may help mitigate neurodegenerative conditions .

Case Studies

  • Neuroprotection in Animal Models :
    • In rodent models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function. The mechanism was linked to the modulation of sigma receptors and subsequent activation of neuroprotective pathways.
  • Dopamine Reuptake Inhibition :
    • A clinical trial involving patients with major depressive disorder showed that the compound significantly improved symptoms compared to placebo, likely due to its action on dopamine transporters .

Data Tables

Property Value
Molecular FormulaC27H31NO3
Molecular Weight417.5 g/mol
CAS Number188591-63-1
Sigma Receptor AffinityHigh
Neuroprotective ActivityPositive

Properties

IUPAC Name

1-[(1R,2R)-1-hydroxy-1-(4-phenylmethoxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,26,29-30H,16-20H2,1H3/t21-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKANBIFNHJEQO-RLWLMLJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol
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1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol
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1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.